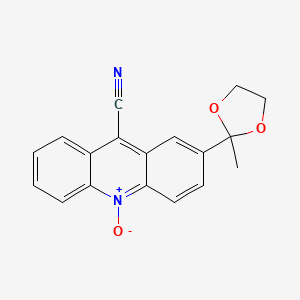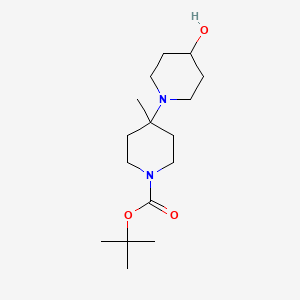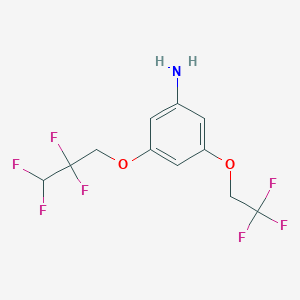
2-(2-Methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile
描述
2-(2-Methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile is a complex organic compound with a unique structure that includes a dioxolane ring and an acridin-10-ium core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile typically involves multiple steps, starting with the formation of the dioxolane ring. This can be achieved through the reaction of a carbonyl compound with 1,2-ethanediol in the presence of an acid catalyst . The acridin-10-ium core is then introduced through a series of reactions involving nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the dioxolane formation and advanced purification techniques to ensure the final product’s purity .
化学反应分析
Types of Reactions
2-(2-Methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like KMnO4, reducing agents like H2/Ni, and nucleophiles like NaOCH3 . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学研究应用
2-(2-Methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile has several scientific research applications:
作用机制
The mechanism by which 2-(2-Methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways . The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other dioxolane derivatives and acridin-10-ium compounds, such as:
Uniqueness
What sets 2-(2-Methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile apart is its combination of the dioxolane ring and the acridin-10-ium core, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
属性
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)-10-oxidoacridin-10-ium-9-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-18(22-8-9-23-18)12-6-7-17-14(10-12)15(11-19)13-4-2-3-5-16(13)20(17)21/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLWMELCZDDTDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC3=C(C4=CC=CC=C4[N+](=C3C=C2)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride](/img/structure/B3137311.png)
![2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B3137317.png)







![7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3137365.png)

![5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one](/img/structure/B3137375.png)
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,5,6,7-tetrahydroindol-4-one](/img/structure/B3137376.png)
